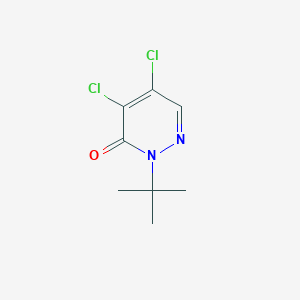

2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-4,5-dichloropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2O/c1-8(2,3)12-7(13)6(10)5(9)4-11-12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFVZRTXGLHTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381989 | |

| Record name | 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84956-71-8 | |

| Record name | 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound, with the CAS number 84956-71-8, is a solid, white to light yellow crystalline compound.[1] It serves as a key intermediate in the synthesis of various organic molecules, notably the acaricide Pyridaben.[1][2]

Physicochemical and Computed Properties

The following tables summarize the key physicochemical and computed properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₂N₂O | [3][4] |

| Molecular Weight | 221.08 g/mol | [4][5] |

| Melting Point | 59-65 °C | [3][6] |

| Boiling Point | 240.5 ± 50.0 °C (at 760 Torr) | [1] |

| Density | 1.32 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [1] |

| Appearance | White to light yellow solid/crystal | [1][3] |

| Purity | 95-97% | [3][7] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [3][7] |

| Computed Property | Value | Source |

| XLogP3 | 2.1 | [3] |

| Topological Polar Surface Area | 32.7 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 220.0170183 Da | [4][5] |

| Complexity | 302 | [3] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the reaction of tert-butylhydrazine or its hydrochloride salt with mucochloric acid.[1][6] Several variations of this procedure exist, differing in the choice of solvent, base, and reaction conditions. Below are detailed experimental protocols adapted from patent literature.

Experimental Protocol 1: Synthesis using Potassium Hydroxide in Benzene[6]

-

Reagents:

-

tert-Butylhydrazine hydrochloride (5.0 g, 0.04 mol)

-

42% aqueous potassium hydroxide solution (5.4 g)

-

Benzene (48 g)

-

Mucochloric acid (6.8 g, 0.04 mol)

-

30% aqueous sodium hydroxide solution

-

35% hydrochloric acid solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 42% aqueous potassium hydroxide in benzene, add tert-butylhydrazine hydrochloride.

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Add mucochloric acid to the mixture.

-

Stir the reaction mixture at 40 to 45°C for 5 hours to complete the reaction.

-

After the reaction, add water to the mixture and separate the benzene layer.

-

Wash the benzene layer successively with 30% aqueous sodium hydroxide solution, 35% hydrochloric acid solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill off the solvent under reduced pressure to obtain the product.

-

Experimental Protocol 2: Synthesis using Sodium Hydroxide in Dichloromethane[6]

-

Reagents:

-

tert-Butylhydrazine hydrochloride (5.0 g, 0.04 mol)

-

33% aqueous sodium hydroxide solution (4.9 g)

-

Dichloromethane (60 g)

-

Mucochloric acid (6.8 g, 0.04 mol)

-

-

Procedure:

-

To a solution of 33% aqueous sodium hydroxide in dichloromethane, add tert-butylhydrazine hydrochloride.

-

Stir the mixture at room temperature for 15 minutes.

-

Add mucochloric acid and stir the reaction mixture at 40 to 45°C for 6 hours.

-

Follow the workup procedure described in Protocol 1 to isolate the product.

-

The expected yield of pale yellow crystals is approximately 75%.[6]

-

Biological Context and Potential Applications

While this compound is primarily known as a synthetic intermediate, the pyridazinone scaffold is present in many biologically active molecules.[8] Pyridazinone derivatives have been investigated for a wide range of pharmacological activities, including:

-

Anti-inflammatory effects: Some pyridazinone compounds act as selective COX-2 inhibitors or inhibitors of phosphodiesterase-4 (PDE-4), which are involved in inflammatory pathways.[8] They have also been shown to regulate inflammatory mediators like TNF-α and IL-6.[7]

-

Cardiovascular applications: Certain derivatives exhibit antihypertensive and antithrombotic activities.[5]

-

Agrochemicals: As mentioned, it is a precursor to the acaricide Pyridaben.[2]

-

PET Imaging: Analogs of this compound have been explored as potential myocardial perfusion imaging (MPI) agents for positron emission tomography (PET).[3]

It is important to note that the biological activity is often associated with the final, more complex molecules rather than this specific intermediate.

Visualized Synthesis Workflow

The following diagram illustrates the general synthesis workflow for this compound as described in the experimental protocols.

References

- 1. EP0169375A2 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone - Google Patents [patents.google.com]

- 2. Cas 96489-71-3,Pyridaben | lookchem [lookchem.com]

- 3. 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | C8H10Cl2N2O | CID 2782225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0169375B1 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone - Google Patents [patents.google.com]

- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sarpublication.com [sarpublication.com]

An In-depth Technical Guide to 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one (CAS 84956-71-8)

Abstract: This document provides a comprehensive technical overview of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, CAS No. 84956-71-8. It is a key chemical intermediate, primarily utilized in the synthesis of the widely used acaricide, Pyridaben. This guide details its chemical and physical properties, established synthesis protocols, and its significant role in agrochemical manufacturing. Furthermore, it explores the broader biological relevance of the pyridazinone scaffold, particularly the mechanism of action of its derivatives as inhibitors of mitochondrial complex I, a subject of interest for researchers in drug discovery and molecular imaging. The intended audience for this whitepaper includes researchers, chemists, and professionals involved in agrochemical and pharmaceutical development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] It is readily soluble in most organic solvents.[1] The compound is primarily known by its IUPAC name, 2-tert-butyl-4,5-dichloropyridazin-3-one, but is also referred to by various synonyms.[2]

Table 1: Physicochemical Properties of CAS 84956-71-8

| Property | Value | Source(s) |

| CAS Number | 84956-71-8 | [1] |

| Molecular Formula | C₈H₁₀Cl₂N₂O | [1][2][3][] |

| Molecular Weight | 221.08 g/mol | [1][2][] |

| IUPAC Name | 2-tert-butyl-4,5-dichloropyridazin-3-one | [2] |

| Appearance | White to light yellow solid/crystal | [1][2] |

| Melting Point | 59 °C | [1][2][3] |

| Boiling Point | 240.5 ± 50.0 °C (at 760 Torr) | [1][3] |

| Density | 1.32 ± 0.1 g/cm³ (at 20 °C) | [1][3] |

| Flash Point | 99.3 ± 30.1 °C | [1][3] |

| Topological Polar Surface Area | 32.7 Ų | [2] |

| XLogP3 | 2.1 | [2][3] |

| InChI Key | ANFVZRTXGLHTNI-UHFFFAOYSA-N | [2][][5] |

Common Synonyms: 2-tert-Butyl-4,5-dichloro-3(2H)-pyridazinone, 4,5-Dichloro-2-(1,1-dimethylethyl)-3(2H)-pyridazinone, 2-tert-Butyl-4,5-dichloro-2,3-dihydropyridazin-3-one.[1][2]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the reaction of tert-butylhydrazine with mucochloric acid.[1][6] This process is typically a one-stage cyclization reaction carried out in a solvent such as an aromatic or halogenated hydrocarbon.[6]

References

- 1. 2-(TERT-BUTYL)-4,5-DICHLORO-2,3-DIHYDROPYRIDAZIN-3-ONE | 84956-71-8 [chemicalbook.com]

- 2. This compound [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 5. This compound | 84956-71-8 [sigmaaldrich.com]

- 6. EP0169375A2 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone - Google Patents [patents.google.com]

Spectroscopic Profile of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. Due to the limited availability of specific experimental data in the public domain, this document focuses on predicted spectroscopic data based on the compound's chemical structure, alongside detailed, generalized experimental protocols for its characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₀Cl₂N₂O[1]

-

Molecular Weight: 221.08 g/mol [2]

-

Appearance: Solid[1]

-

Melting Point: 59 °C[1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and known spectroscopic principles for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Singlet | 1H | H-6 (Pyridazinone) |

| ~1.6 | Singlet | 9H | tert-Butyl protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~160 | C=O (Carbonyl) |

| ~145 | C-4 (Pyridazinone, C-Cl) |

| ~135 | C-5 (Pyridazinone, C-Cl) |

| ~130 | C-6 (Pyridazinone, C-H) |

| ~65 | Quaternary C (tert-Butyl) |

| ~28 | Methyl C (tert-Butyl) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 220/222/224 | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster due to the presence of two chlorine atoms. |

| 205/207/209 | [M - CH₃]⁺ |

| 165/167 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with relative intensities of the M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1670 | C=O stretch (Amide) |

| ~1600 | C=C stretch (Aromatic/Heteroaromatic) |

| ~1470, ~1370 | C-H bend (tert-Butyl) |

| ~800 - 600 | C-Cl stretch |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data described above.

NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of pyridazinone derivatives involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry

For the analysis of halogenated organic compounds like the title compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique:

-

Sample Introduction: Dissolve the sample in a volatile organic solvent and inject it into the gas chromatograph. The GC will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The presence of chlorine atoms will be evident from the characteristic isotopic cluster patterns.[3]

Infrared (IR) Spectroscopy

For a solid sample, the following methods can be used to obtain an IR spectrum:

-

Potassium Bromide (KBr) Pellet Method:

-

Finely grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR instrument for analysis.[4][5]

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

Mount the plate in the spectrometer and acquire the spectrum.[6][7]

-

Signaling Pathways and Experimental Workflows

Based on the conducted searches of publicly available scientific literature, there is no specific information regarding signaling pathways or detailed experimental workflows in which this compound is directly implicated. Therefore, a corresponding visualization cannot be provided at this time.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an unknown compound, applicable to this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. This compound [cymitquimica.com]

- 2. 2-Tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | C8H10Cl2N2O | CID 2782225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the NMR Analysis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopy of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While specific experimental spectral data for this compound is not widely available in the public domain, this document outlines the expected NMR signals based on its chemical structure and provides generalized experimental protocols for its analysis.

Predicted NMR Spectral Data

The structure of this compound suggests a relatively simple NMR spectrum. The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two distinct signals corresponding to the tert-butyl group and the lone proton on the pyridazinone ring.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 1.6 | Singlet | 9H | C(CH₃)₃ |

| ~ 7.5 | Singlet | 1H | CH=N |

Note: The actual chemical shifts may vary depending on the solvent and experimental conditions. The tert-butyl group's nine protons are chemically equivalent, leading to a strong singlet signal, typically observed in the 0.5-2.0 ppm range.[1]

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is expected to display five signals, corresponding to the distinct carbon environments within the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 30 | C(CH₃)₃ |

| ~ 65 | C(CH₃)₃ |

| ~ 130 | C=CH |

| ~ 145 | C-Cl |

| ~ 150 | C-Cl |

| ~ 160 | C=O |

Note: The chemical shifts for the chlorinated carbons and the carbonyl carbon are estimations and can be influenced by various factors.

Experimental Protocols

A general methodology for acquiring high-quality NMR spectra for a small organic molecule like this compound is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Spectrometer Setup and Data Acquisition

The following is a generalized procedure for a modern NMR spectrometer (e.g., 300 or 400 MHz).[2]

-

Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed.

-

Sample Insertion: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a 90° pulse with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a 30° or 45° pulse with a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 128 to 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectra to the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Synthesis and Structural Relationships

The synthesis of this compound is a key aspect of its chemistry, often serving as an intermediate in the production of more complex molecules.[3][4][5]

Caption: Synthesis of the target compound from its precursors.

The molecular structure of this compound is characterized by a central pyridazinone ring with several key functional groups.

Caption: Key structural features of the molecule.

References

- 1. acdlabs.com [acdlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP0169375B1 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2h)-pyridazinone - Google Patents [patents.google.com]

- 4. EP0169375A2 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone - Google Patents [patents.google.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Mass Spectrometry of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a detailed experimental protocol for its analysis, discusses its likely fragmentation patterns under mass spectrometric conditions, and presents the expected data in a clear, structured format.

Introduction

This compound is a substituted pyridazinone derivative. Mass spectrometry is a critical analytical technique for the characterization of such molecules, providing vital information about their molecular weight, elemental composition, and structural features through the analysis of their fragmentation patterns. This guide will explore the expected mass spectral behavior of this compound, offering insights for researchers working on its synthesis, characterization, and application.

Experimental Protocol: Mass Spectrometry of a Small Molecule

The following protocol outlines a general procedure for the analysis of this compound using electrospray ionization (ESI) mass spectrometry, a common technique for the analysis of moderately polar small molecules.

2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for mass spectrometry, typically in the range of 1-10 µg/mL.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

2.2. Instrumentation and Data Acquisition

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for pyridazinone derivatives.

-

Sample Introduction: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be introduced via Liquid Chromatography-Mass Spectrometry (LC-MS) for separation from any impurities.

-

Mass Spectrometer Parameters (Typical):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 100 - 150 °C

-

Desolvation Temperature: 250 - 350 °C

-

Desolvation Gas Flow (Nitrogen): 500 - 800 L/hr

-

Mass Range: m/z 50 - 500

-

-

Data Analysis: The acquired mass spectra are processed using the instrument's software to identify the molecular ion and major fragment ions.

Data Presentation: Predicted Mass Spectral Data

| m/z (calculated) | Proposed Formula | Proposed Fragment Structure/Origin |

| 221.03 | [C₈H₁₁Cl₂N₂O]⁺ | Molecular Ion [M+H]⁺ |

| 205.00 | [C₇H₈Cl₂N₂O]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. |

| 165.04 | [C₄H₅Cl₂N₂O]⁺ | Loss of isobutylene (C₄H₈) from the molecular ion. |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation, a common and stable fragment.[3] |

Note: The m/z values are calculated for the most abundant isotopes and are presented for the protonated molecule [M+H]⁺, which is commonly observed in ESI positive mode.

Mandatory Visualizations

4.1. Experimental Workflow

The general workflow for the mass spectrometric analysis of a small molecule like this compound is depicted below.

Caption: General workflow for small molecule mass spectrometry analysis.

4.2. Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under positive mode electrospray ionization.

Caption: Proposed fragmentation of this compound.

Discussion of Fragmentation

The proposed fragmentation pathway is based on established principles of mass spectrometry.[4]

-

Loss of a Methyl Radical: The tert-butyl group is known to be prone to fragmentation. The loss of a methyl radical (•CH₃) from the protonated molecular ion would result in a secondary carbocation, which is relatively stable. This would lead to a fragment ion at m/z 205.00.[5]

-

Loss of Isobutylene: A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a neutral isobutylene molecule (C₄H₈). This rearrangement reaction would result in a fragment ion at m/z 165.04.

-

Formation of the tert-Butyl Cation: The tert-butyl cation ([C₄H₉]⁺) is a very stable carbocation and is often observed as a prominent peak in the mass spectra of compounds containing a tert-butyl moiety.[3] Its presence at m/z 57.07 would be a strong indicator of the tert-butyl substituent.

-

Pyridazinone Ring Fragmentation: While not explicitly detailed in the simplified pathway, cleavage of the pyridazinone ring itself is also possible. Studies on related pyridazino-indoles and pyridazino-quinolines have shown that cross-ring cleavages of the pyridazine ring can occur.[1] This could lead to a more complex fragmentation pattern with additional lower mass ions.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While experimental data for this specific compound is limited, the provided experimental protocol and the proposed fragmentation pathways, based on the analysis of similar chemical structures, offer a valuable resource for researchers. The presented information should facilitate the identification and structural elucidation of this compound and its analogs in various research and development settings. Further experimental work is encouraged to confirm and expand upon the predicted fragmentation patterns.

References

- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

The Medicinal Chemistry of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among its numerous derivatives, those incorporating a 2-(tert-butyl)-4,5-dichloropyridazin-3(2H)-one core have emerged as a focal point for research, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their applications in oncology and cardiovascular diseases. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development in this promising area.

Core Synthesis and Derivatization

The foundational scaffold, this compound (TDCP), is typically synthesized through the condensation of tert-butylhydrazine with mucochloric acid. Various synthetic methodologies have been developed to optimize this reaction, which can be sensitive to reaction conditions.

A general synthetic workflow for the preparation of TDCP and its subsequent derivatization is outlined below.

Synthetic workflow for TDCP and its derivatives.

The chlorine atoms at the C4 and C5 positions of the pyridazinone ring are susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).

Biological Activities and Therapeutic Targets

Derivatives of the this compound core have exhibited promising activity against a range of therapeutic targets implicated in cancer and cardiovascular diseases.

Anticancer Activity

Several pyridazinone derivatives have been investigated as potent anticancer agents, primarily targeting receptor tyrosine kinases (RTKs) that are often dysregulated in various malignancies.

c-Met Kinase Inhibition: The c-Met proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor, is a key driver of tumor growth, invasion, and metastasis. Aberrant c-Met signaling is a hallmark of many cancers. Certain this compound derivatives have shown potent inhibitory activity against c-Met kinase.

PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its hyperactivation is a common event in cancer. By targeting upstream activators like c-Met, pyridazinone derivatives can indirectly modulate this pathway.

Inhibition of the PI3K/Akt/mTOR pathway.

Cardiovascular Activity

The pyridazinone scaffold is also prevalent in compounds with cardiovascular applications, including vasodilator and anti-inflammatory effects.

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Phosphodiesterase-5 (PDE-5) Inhibition: PDE-5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Inhibition of PDE-5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation.

NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in regulating the inflammatory response. Inhibition of the NF-κB signaling pathway can ameliorate inflammatory processes that contribute to cardiovascular disease.

Modulation of the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the reported biological activities of selected this compound derivatives and related pyridazinones.

Table 1: Anticancer Activity of Pyridazinone Derivatives

| Compound ID | Target | Assay | IC50 (nM) | Cell Line | Citation |

| MC1-27 | Mitochondrial Complex I | NADH Oxidation | 11 | Bovine heart submitochondrial particles | [1] |

| RP1004 | Mitochondrial Complex I | NADH Oxidation | 16.7 | Bovine heart submitochondrial particles | [2] |

Table 2: Cardiovascular Activity of Pyridazinone Derivatives

| Compound ID | Target | Assay | EC50 (µM) / IC50 (µM) | Tissue/Enzyme Source | Citation |

| BCTC | Vanilloid Receptor 1 (VR1) | Capsaicin-induced activation | IC50 = 0.035 | Rat VR1 | [3] |

| BCTC | Vanilloid Receptor 1 (VR1) | Acid-induced activation | IC50 = 0.006 | Rat VR1 | [3] |

Experimental Protocols

Synthesis of this compound (TDCP)

Materials:

-

tert-Butylhydrazine hydrochloride

-

Mucochloric acid

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 33% aqueous sodium hydroxide in dichloromethane, add tert-butylhydrazine hydrochloride and stir at room temperature for 15 minutes.

-

Add mucochloric acid to the mixture and stir at 40-45 °C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield TDCP as pale yellow crystals.[4]

In Vitro c-Met Kinase Inhibition Assay

Materials:

-

Recombinant human c-Met kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (this compound derivatives)

-

96-well plates

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer, the test compound dilution, and the c-Met enzyme solution.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a suitable stop reagent (e.g., EDTA solution).

-

Quantify the amount of ATP consumed (e.g., using a luciferase-based assay like Kinase-Glo®) or the amount of phosphorylated substrate (e.g., using a specific antibody in an ELISA or TR-FRET format).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

Materials:

-

Cancer cell line of interest (e.g., HT-29, A549)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of key targets in oncology and cardiovascular disease. The synthetic accessibility and the potential for diverse functionalization of the pyridazinone core offer ample opportunities for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of compounds. Further exploration of the structure-activity relationships and the elucidation of the precise molecular mechanisms of action will be crucial for the successful clinical translation of these promising molecules.

References

The Pyridazinone Core: A Privileged Pharmacophore in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the moniker of a "wonder nucleus" due to its vast therapeutic potential.[1][2][3] Its structural versatility allows for extensive functionalization at various positions, leading to a broad spectrum of pharmacological activities.[4][5] This has established the pyridazinone core as a privileged scaffold in the design and development of novel therapeutic agents. Pyridazinone derivatives have demonstrated significant efficacy across multiple disease areas, including oncology, inflammation, cardiovascular conditions, and infectious diseases.[6][7] This technical guide provides a comprehensive overview of the pyridazinone pharmacophore, detailing its synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships, intended to serve as a resource for professionals in the field of drug discovery.

Synthesis of the Pyridazinone Core

The synthesis of the pyridazinone scaffold is typically straightforward and versatile, allowing for the creation of a diverse library of derivatives. A common and effective method involves the cyclization of γ-keto acids with hydrazine hydrate.

A representative synthetic route begins with a Friedel-Crafts acylation of an aromatic compound (e.g., benzene or a substituted analogue) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9] This reaction yields a β-aroylpropionic acid. Subsequent treatment of this intermediate with hydrazine hydrate (N₂H₄·H₂O) leads to a cyclocondensation reaction, forming the core 4,5-dihydro-3(2H)-pyridazinone ring.[2][8][9] Further modifications, such as condensation with aromatic aldehydes, can be performed to introduce additional diversity and modulate the biological activity of the final compounds.[8]

// Edges A -> C [label="Friedel-Crafts Acylation\n(AlCl₃)"]; B -> C; C -> D [label="Cyclization\n(Hydrazine Hydrate)"]; D -> E [label="Further Derivatization\n(e.g., Condensation with Aldehydes)"]; } dot Caption: General workflow for the synthesis of pyridazinone derivatives.

General Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydro-pyridazin-3-one

-

Step I: Synthesis of β-Benzoylpropionic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, anhydrous aluminum chloride is added to an excess of dry benzene.

-

Succinic anhydride is added portion-wise to the mixture with constant stirring.

-

The reaction mixture is heated on a water bath for several hours until the evolution of hydrogen chloride gas ceases.

-

The mixture is then cooled, and the complex is decomposed by carefully adding crushed ice and concentrated hydrochloric acid.

-

The resulting solution is subjected to steam distillation to remove the excess benzene.

-

The remaining solution is cooled, and the crude β-benzoylpropionic acid precipitates out. It is then filtered, washed with cold water, and recrystallized from hot water to yield the pure product.[8]

-

-

Step II: Synthesis of 6-Phenyl-2,3,4,5-tetrahydro-pyridazin-3-one:

-

β-Benzoylpropionic acid is mixed with hydrazine hydrate in ethanol.

-

The mixture is refluxed for several hours.

-

After cooling, the solid product that crystallizes out is filtered, washed with a small amount of cold ethanol, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol) affords the pure pyridazinone core structure.[8]

-

-

Monitoring and Characterization:

-

The progress of the reactions is monitored by thin-layer chromatography (TLC), often using a solvent system like Toluene:Ethyl acetate:Formic acid (5:4:1).[8]

-

The final structure is confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. Melting points are determined using an open capillary tube method.[8][10]

-

Biological Activities and Mechanisms of Action

The pyridazinone scaffold is a versatile pharmacophore, exhibiting a wide range of biological activities. Its derivatives have been extensively investigated as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[5][11]

Anticancer Activity

Pyridazinone derivatives have emerged as promising candidates for cancer therapy, targeting various hallmarks of cancer.[1][12]

Mechanism of Action: VEGFR-2 Inhibition A key mechanism underlying the anticancer effect of many pyridazinone compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][13] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] By competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain, pyridazinone inhibitors block its autophosphorylation and subsequent activation of downstream signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt. This disruption of signaling inhibits endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.[1][13]

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyridazinone [label="Pyridazinone\nInhibitor", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(Ras/Raf/MEK/ERK, PI3K/Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis\n(Cell Proliferation, Migration, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TumorGrowth [label="Tumor Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> Dimerization; Dimerization -> Downstream; Downstream -> Angiogenesis; Angiogenesis -> TumorGrowth; Pyridazinone -> Dimerization [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } dot Caption: Signaling pathway of VEGFR-2 inhibition by pyridazinone derivatives.

Mechanism of Action: Apoptosis Induction Certain pyridazinone derivatives can induce apoptosis (programmed cell death) in cancer cells. For example, studies have shown that some compounds can upregulate the expression of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2.[14] This shift in the balance of apoptotic regulators leads to the activation of the caspase cascade and subsequent cell death. Additionally, some derivatives can arrest the cell cycle, for instance, at the G0-G1 phase, preventing cancer cell proliferation.[14]

Table 1: Anticancer Activity of Selected Pyridazinone Derivatives

| Compound | Cancer Cell Line | Target/Mechanism | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 17a | - | VEGFR-2 Inhibition | - | Best Inhibitory Activity | [13] |

| 10l | A549/ATCC (NSCLC) | G0-G1 Cell Cycle Arrest | GI₅₀ | 1.66–100 µM | [13][14] |

| Olaparib (29) | Ovarian Cancer | PARP Inhibition | IC₅₀ | 0.015 µM | [12] |

| Fluzoparib (30) | Breast, Ovarian, Gastric Cancer | PARP Inhibition | IC₅₀ | 1.46 nmol/L | [12] |

| Talazoparib (32) | Breast, Prostate Cancer | PARP Inhibition | IC₅₀ | 0.0002 µM | [12] |

| Compound 43 | Panc-1 (Pancreatic) | Tubulin Inhibition | IC₅₀ | 2.9 µM | [12] |

| Compound 43 | Paca-2 (Pancreatic) | Tubulin Inhibition | IC₅₀ | 2.2 µM |[12] |

Anti-inflammatory Activity

The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][15]

Mechanism of Action: COX-2 Inhibition A primary mechanism for the anti-inflammatory effects of pyridazinone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[5][7] The COX enzyme exists in two isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and mediates the production of prostaglandins that cause pain and swelling.[16] By selectively inhibiting COX-2 over COX-1, pyridazinone derivatives can reduce inflammation with an improved gastric safety profile.[7]

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines Pyridazinone-based compounds have also been shown to modulate inflammatory pathways by reducing the production and release of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17][18] These cytokines are central to the inflammatory response, and their inhibition represents a significant therapeutic strategy.[17]

Table 2: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

| Compound | Target/Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| ABT-963 | COX-2/COX-1 Selectivity | Ratio | 276:1 | [7] |

| Compound 47 | In vivo anti-inflammatory | % Inhibition | > Indomethacin | [9] |

| Compound 48 | In vivo anti-inflammatory | % Inhibition | > Indomethacin |[9] |

Antimicrobial Activity

The functional versatility of the pyridazinone core extends to antimicrobial applications, with derivatives showing activity against a range of bacteria and fungi.[8][13]

Mechanism of Action The precise mechanisms of antimicrobial action can vary. However, the pharmacophore features of pyridazinone compounds, including hydrophobic regions and hydrogen bond acceptors, are thought to enable strong interactions with microbial targets, such as enzymes essential for bacterial survival.[19] For instance, some derivatives have been designed to mimic existing antimicrobial agents, suggesting they may share similar targets.[13]

Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)

-

Media Preparation: Prepare and sterilize nutrient agar plates.

-

Inoculation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is uniformly spread over the surface of the agar plates.

-

Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration (e.g., 50 µg/mL) of the synthesized pyridazinone compounds.[8]

-

Placement: The impregnated discs, along with a positive control (standard antibiotic like Gentamycin) and a negative control (solvent), are placed on the inoculated agar surface.[8]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[8]

Table 3: Antimicrobial Activity of Selected Pyridazinone Derivatives

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 10h | Staphylococcus aureus | MIC | 16 | [13][14] |

| 8g | Candida albicans | MIC | 16 | [13] |

| IX (a-c) | S. aureus & MRSA | MIC | 0.5–128 | [13] |

| Compound 7 | E. coli, S. aureus (MRSA) | MIC | 7.8 (µM) | [20] |

| Compound 13 | A. baumannii | MIC | 3.74 (µM) | [20] |

| 11 | Klebsiella pneumoniae | MIC | 2 |[21] |

Cardiovascular and Herbicidal Activities

Beyond the major areas above, pyridazinone derivatives have shown significant promise as cardiovascular agents and herbicides.

-

Cardiovascular Effects: Many pyridazinone compounds exhibit vasodilatory and positive inotropic (increasing the force of heart contraction) properties.[12][22] These effects are often mediated through the inhibition of phosphodiesterases (PDEs), particularly PDE3, which is abundant in platelets and cardiac muscle.[7][12][23] Marketed drugs like Pimobendan are benzimidazole-pyridazinone derivatives used to treat heart failure.[7][22]

-

Herbicidal Activity: Certain substituted pyridazinones are potent herbicides.[24][25] Their mode of action can involve the inhibition of photosynthetic processes (e.g., the Hill reaction) or interference with chloroplast development.[24] More recently, novel pyridazinone derivatives have been developed as inhibitors of protoporphyrinogen oxidase (PPO), acetyl-CoA carboxylase (ACCase), and homogentisate solanesyltransferase (HST).[26][27]

Table 4: Cardiovascular Activity of Selected Pyridazinone Derivatives

| Compound | Target/Activity | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pimobendan | Vasodilator, Inotropic | - | Dose-dependent | [7][22] |

| Compound 26 | Vasorelaxant Activity | IC₅₀ | 0.08 µmol/L | [12] |

| Compound 9 | Vasodilatory Action | IC₅₀ | 0.051 µM | [12] |

| Compound 10 | Vasodilator, Antiplatelet | IC₅₀ | 35.3 µM | [12] |

| Compound 20 | ACE Inhibitory Activity | IC₅₀ | 5.78 µg/mL | [12] |

| Compound 27 | PDE-5 Inhibition | IC₅₀ | 34 nM |[12] |

Structure-Activity Relationship (SAR)

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the core ring.

-

Anticancer/VEGFR-2 Inhibition: For diarylurea derivatives based on a pyridazinone scaffold, the aromaticity of the pyridazinone ring appears crucial for activity. The introduction of specific substitutions, such as a meta-bromo group on a terminal phenyl ring, can enhance potency against certain targets.[13]

-

Anti-inflammatory/COX-2 Inhibition: Vicinal disubstitution on the pyridazinone ring is a key feature for potent and selective COX-2 inhibitors.[7]

-

Cardiovascular/PDE Inhibition: For PDE3A inhibitors, the R-enantiomer at the chiral center in the pyridazinone ring is often preferred for activity.[23] SAR studies have revealed that steric and hydrophobic fields are major determinants of inhibitory activity.[23] For vasorelaxant activity, the incorporation of furyl, nitro, and dimethylamino groups has been shown to enhance bioactivity.[28]

-

Antimicrobial Activity: For activity against K. pneumoniae, a lipophilic side chain at the C-5 position is essential for significant antibacterial effect.[21] For other bacteria, the hydrolysis of an ester group at the N-1 position can increase activity against Gram-negative bacteria.[20]

Conclusion

The pyridazinone core is unequivocally a privileged scaffold in modern medicinal chemistry. Its synthetic accessibility and the ability to readily modify its structure have led to the discovery of compounds with a remarkable diversity of potent biological activities. Derivatives have shown significant promise as anticancer agents by targeting key pathways like VEGFR-2, as safer anti-inflammatory drugs through selective COX-2 inhibition, and as novel antimicrobial and cardiovascular therapeutics.[1][19] The continued exploration of the structure-activity relationships of this "wonder nucleus" will undoubtedly pave the way for the development of next-generation therapies for a multitude of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 7. sarpublication.com [sarpublication.com]

- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. scispace.com [scispace.com]

- 10. Chemical structure and hemodynamic effects of two new pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 25. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Unraveling the Multifaceted Mechanisms of Pyryridazinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone scaffolds have emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of pyridazinone compounds, with a focus on their applications as vasodilators, anticancer agents, and anti-inflammatory drugs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation and drug discovery efforts in this promising area.

Core Mechanisms of Action

Pyridazinone derivatives exert their pharmacological effects through a variety of mechanisms, often targeting key enzymes and signaling pathways implicated in disease pathogenesis. The principal mechanisms of action are detailed below.

Vasodilatory Effects

The vasodilatory properties of pyridazinone compounds are primarily attributed to their ability to modulate intracellular signaling cascades that govern smooth muscle relaxation.

1. Phosphodiesterase (PDE) Inhibition: A significant number of pyridazinone derivatives function as inhibitors of phosphodiesterases, particularly PDE3 and PDE5.[1][2] By inhibiting these enzymes, pyridazinone compounds prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels activates protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately leads to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[1]

2. Direct Vasodilation: Some pyridazinone compounds have been shown to induce vasodilation through direct actions on vascular smooth muscle cells, independent of PDE inhibition.[1] The precise molecular targets for this direct action are still under investigation but may involve modulation of ion channels or other signaling molecules.

3. Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: Certain pyridazinone derivatives have been designed to antagonize components of the RAAS, a critical regulator of blood pressure. By blocking this system, these compounds can effectively lower blood pressure.[1]

Signaling Pathway for PDE3/PDE5 Inhibition-Mediated Vasodilation

Caption: PDE3/PDE5 inhibition by pyridazinones leads to vasodilation.

Anticancer Activity

The anticancer properties of pyridazinone compounds are diverse, targeting multiple pathways involved in cancer cell proliferation, survival, and DNA repair.

1. PARP Inhibition: Several pyridazinone-based drugs, such as olaparib and talazoparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP plays a crucial role in DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to the accumulation of DNA damage and synthetic lethality.

2. Tubulin Polymerization Inhibition: Certain pyridazinone derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules.[1] Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

3. Induction of Apoptosis via ROS Generation and Proteasome Inhibition: Some pyridazinone compounds can induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[3] Elevated ROS levels can lead to oxidative stress and damage to cellular components. Additionally, these compounds may impair proteasome activity, leading to the accumulation of poly-ubiquitinated proteins and further cellular stress, ultimately triggering the intrinsic apoptotic pathway.[3]

4. Kinase Inhibition: Pyridazinone scaffolds have been utilized to develop inhibitors of various protein kinases that are critical for cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Bruton's tyrosine kinase (BTK). By blocking the activity of these kinases, these compounds can inhibit angiogenesis and cancer cell proliferation.

Signaling Pathway for PARP Inhibition-Mediated Synthetic Lethality

Caption: Synthetic lethality induced by PARP inhibition in BRCA-mutant cells.

Anti-inflammatory Effects

Pyridazinone compounds exhibit anti-inflammatory activity by modulating the production and signaling of key inflammatory mediators.

1. Cyclooxygenase (COX) Inhibition: Some pyridazinone derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4]

2. Modulation of Pro-inflammatory Cytokines: Pyridazinone compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] These cytokines play a central role in the inflammatory cascade.

3. Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is predominantly expressed in inflammatory cells, and its inhibition leads to an increase in intracellular cAMP. Elevated cAMP levels have broad anti-inflammatory effects, including the suppression of cytokine production and the inhibition of immune cell activation.[6][7]

Signaling Pathway for Anti-inflammatory Action via PDE4 Inhibition

Caption: Anti-inflammatory effects of pyridazinones via PDE4 inhibition.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative pyridazinone compounds.

Table 1: Vasodilatory and PDE Inhibitory Activity

| Compound | Target | IC50/EC50 | Reference |

| Bemoradan (RWJ-22867) | PDE3 | - | [1] |

| Compound 9 | Vasodilatory action | IC50 = 0.051 µM | [1] |

| N,O-dibenzyl derivative (10) | Vasodilatory action | IC50 = 35.3 µM | [1] |

| Compound 22 | PDE3 | IC50 = 10 µM | [1] |

| Compound 26 | Vasorelaxant action | IC50 = 0.08 µmol/l | [1] |

| Compound 27 | PDE5 | IC50 = 34 nM | [1] |

| Allam et al. (16) | Vasodilating activity | EC50 = 0.339 µM | [1] |

| Allam et al. (17) | Vasodilating activity | EC50 = 1.225 µM | [1] |

| Allam et al. (18) | Vasodilating activity | EC50 = 1.204 µM | [1] |

| 4ba | PDE4B | IC50 = 251 ± 18 nM | [7] |

Table 2: Anticancer Activity

| Compound | Target/Cell Line | IC50/GI50 | Reference |

| Olaparib (29) | PARP (Ovarian cancer) | IC50 = 0.015 µM | [1] |

| Fluzoparib (30) | PARP (Breast, ovarian, gastric cancer) | IC50 = 1.46 nmol/l | [1] |

| Talazoparib (32) | PARP (Breast and prostate cancer) | IC50 = 0.0002 µM | [1] |

| E-7016 (33) | Melanoma | IC50 = 0.04 µM | [1] |

| Compound 37 | BTK enzyme | IC50 = 2.1 nM | [1] |

| Compound 43 | Panc-1 (Pancreatic cancer) | IC50 = 2.9 µM | [1] |

| Compound 43 | Paca-2 (Pancreatic cancer) | IC50 = 2.2 µM | [1] |

| Pyr-1 | Multiple cancer cell lines | Low µM to nM range | [3] |

| Compound 66 | Renal cancer subpanel | GI50 = 5.07 µM | [8] |

| Compound 81 | IMR-32 (Neuroblastoma) | IC50 = 0.07 µM | [8] |

| Compound 82 | IMR-32 (Neuroblastoma) | IC50 = 0.04 µM | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of pyridazinone compounds are provided below.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a generic fluorescence polarization-based assay for measuring PDE inhibition.

Experimental Workflow: PDE Inhibition Assay

Caption: Workflow for a fluorescence polarization-based PDE inhibition assay.

Materials:

-

Purified PDE enzyme (e.g., PDE3, PDE4, PDE5)

-

Pyridazinone compound stock solution (in DMSO)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% BSA)

-

Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

-

Binding agent (specific to the assay kit)

-

96-well or 384-well black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare serial dilutions of the pyridazinone compound in assay buffer.

-

Add a small volume (e.g., 5 µL) of each dilution to the wells of the microplate. Include control wells with buffer only (no inhibitor) and a known potent inhibitor.

-

Add the diluted PDE enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled substrate to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding the binding agent to all wells.

-

Incubate for an additional 30 minutes to allow the binding agent to capture the fluorescently labeled monophosphate.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Isolated Rat Aorta Vasodilation Assay

This ex vivo assay is used to assess the vasodilatory effects of compounds on vascular smooth muscle.

Procedure:

-

Euthanize a male Wistar rat and carefully dissect the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Induce contraction of the aortic rings with a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM).

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of the pyridazinone compound to the organ bath.

-

Record the changes in isometric tension.

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Calculate the EC50 value from the concentration-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Procedure:

-

Administer the pyridazinone compound or vehicle control to rats orally or intraperitoneally.

-

After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

VEGFR-2 Kinase Assay

This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Procedure:

-

Prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

Add serial dilutions of the pyridazinone compound to the reaction mixture in a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP consumed, or an antibody-based method (e.g., ELISA) that detects the phosphorylated substrate.

-

Determine the IC50 value of the compound from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle distribution of a cell population.

Procedure:

-

Culture cancer cells in the presence of various concentrations of the pyridazinone compound for a specified period (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Rehydrate the cells in PBS and treat with RNase A to degrade RNA.

-

Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI).

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

The data is displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Conclusion

Pyridazinone-based compounds represent a versatile and promising class of molecules with a wide range of therapeutic applications. Their ability to modulate diverse biological pathways, including those involved in vasodilation, cancer, and inflammation, underscores their potential for the development of novel drugs. This technical guide has provided a comprehensive overview of the key mechanisms of action, quantitative data on their activity, and detailed experimental protocols to aid in the further investigation and development of this important class of compounds. The continued exploration of the structure-activity relationships and mechanisms of action of pyridazinone derivatives is expected to yield new and improved therapeutic agents for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] The synthesis is achieved through the condensation reaction of mucochloric acid with tert-butylhydrazine. This guide presents a summary of various reaction conditions and their corresponding yields, detailed step-by-step procedures for selected protocols, and a visual representation of the reaction pathway.

Introduction

This compound is a crucial building block in the synthesis of biologically active molecules, particularly insecticides, acaricides, nematicides, and fungicides.[1] The reaction between mucochloric acid and tert-butylhydrazine offers a direct route to this pyridazinone core. However, the reaction yield is sensitive to the choice of solvent, base, and reaction conditions. Traditional methods involving refluxing in aqueous mineral acids often result in low yields and the formation of significant by-products when using tert-butylhydrazine.[1][2] This document outlines optimized protocols that enhance the yield and purity of the final product.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data from various experimental conditions for the synthesis of this compound.

| Example | Solvent | Base | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |

| Protocol 1 | Benzene | 42% aq. KOH | 40-45 | 5 | 78 | 63-65 |

| Protocol 2 | Dichloromethane | 33% aq. NaOH | 40-45 | 6 | 75 | 63-65 |

| Protocol 3 | Toluene | 33% aq. NaOH / Acetic Acid | 35-45 | 4 | 80 | - |

| Protocol 4 | Toluene | Sodium Acetate | - | - | 81 | - |

| Protocol 5 | Acetic Acid / Acetic Anhydride | - | 40-45 | 5 | 10 | - |

| Protocol 6 | Ethanol | 33% aq. NaOH | 40-45 | 6 | 11 | - |

Experimental Protocols

Protocol 1: Synthesis in Benzene with Potassium Hydroxide

This protocol details the synthesis using benzene as the solvent and potassium hydroxide as the base.

Materials:

-

tert-Butylhydrazine hydrochloride (5.0 g, 0.04 mol)

-

42% aqueous potassium hydroxide solution (5.4 g)

-

Benzene (48 g)

-

Mucochloric acid (6.8 g, 0.04 mol)

-

30% aqueous sodium hydroxide solution

-

35% hydrochloric acid solution

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

To a solution of 5.4 g of 42% aqueous potassium hydroxide in 48 g of benzene, add 5.0 g (0.04 mol) of tert-butylhydrazine hydrochloride.

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Add 6.8 g (0.04 mol) of mucochloric acid to the mixture.

-

Heat the reaction mixture and stir at 40 to 45°C for 5 hours.

-

After the reaction is complete, add water to the reaction mixture.

-

Separate the benzene layer and wash it successively with 30% aqueous sodium hydroxide solution, 35% hydrochloric acid solution, and water.

-

Dry the benzene layer over anhydrous sodium sulfate.

-

Distill off the solvent under reduced pressure to obtain the product.

Results: This procedure yields 6.9 g (78%) of this compound as pale yellow crystals with a melting point of 63-65°C.[1]

Protocol 3: Synthesis in Toluene with Sodium Hydroxide and Acetic Acid

This protocol outlines the synthesis using toluene as the solvent, with sodium hydroxide for the initial neutralization followed by the addition of acetic acid.

Materials:

-

tert-Butylhydrazine hydrochloride (5.0 g, 0.04 mol)

-

33% aqueous sodium hydroxide solution (4.9 g)

-

Toluene (48 g)

-

Mucochloric acid (6.8 g, 0.04 mol)

-

Acetic acid (2.4 g)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-